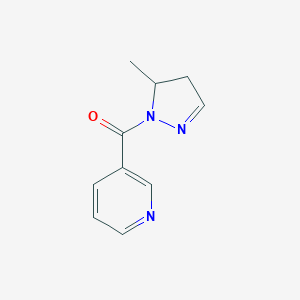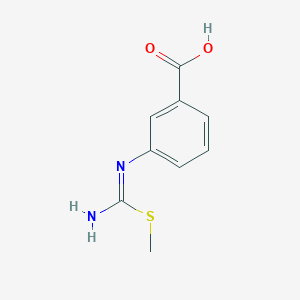
n-(3-Carboxyphenyl)-s-methylisothiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Carboxyphenyl)-S-Methylisothiourea, also known as CTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTU is a derivative of isothiourea, which is a class of compounds that have been studied extensively for their biological activities.
Wirkmechanismus
The mechanism of action of n-(3-Carboxyphenyl)-s-methylisothiourea involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to inhibit the activity of MMPs by binding to the active site of the enzyme, thereby preventing its catalytic activity. n-(3-Carboxyphenyl)-s-methylisothiourea also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemische Und Physiologische Effekte
N-(3-Carboxyphenyl)-s-methylisothiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that n-(3-Carboxyphenyl)-s-methylisothiourea inhibits the proliferation and migration of cancer cells, reduces the production of pro-inflammatory cytokines, and protects against oxidative stress. In vivo studies have shown that n-(3-Carboxyphenyl)-s-methylisothiourea has anti-tumor and anti-inflammatory effects, and can improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Carboxyphenyl)-s-methylisothiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high purity and good solubility in aqueous solutions, making it suitable for biological assays. However, n-(3-Carboxyphenyl)-s-methylisothiourea also has some limitations. It has a relatively low potency compared to other drugs that target the same enzymes and proteins. It also has a short half-life, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on n-(3-Carboxyphenyl)-s-methylisothiourea. One direction is to optimize the synthesis method to improve the potency and pharmacokinetic properties of n-(3-Carboxyphenyl)-s-methylisothiourea. Another direction is to explore the potential therapeutic applications of n-(3-Carboxyphenyl)-s-methylisothiourea in other diseases, such as diabetes and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of n-(3-Carboxyphenyl)-s-methylisothiourea and its effects on different cell types and tissues.
Conclusion
In conclusion, n-(3-Carboxyphenyl)-s-methylisothiourea is a promising compound that has potential therapeutic applications in various diseases. Its unique properties make it a valuable tool for scientific research. The synthesis method of n-(3-Carboxyphenyl)-s-methylisothiourea has been optimized to yield a high purity product with good yields, making it suitable for large-scale production. n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of diseases, and has several biochemical and physiological effects. However, further studies are needed to optimize its potency and pharmacokinetic properties, and to explore its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of n-(3-Carboxyphenyl)-s-methylisothiourea involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of a reducing agent such as sodium dithionite. The resulting compound is then treated with methyl iodide to obtain n-(3-Carboxyphenyl)-s-methylisothiourea. The synthesis method of n-(3-Carboxyphenyl)-s-methylisothiourea has been optimized to yield a high purity product with good yields, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3-Carboxyphenyl)-s-methylisothiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of these diseases. For example, n-(3-Carboxyphenyl)-s-methylisothiourea has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer metastasis and tissue remodeling. n-(3-Carboxyphenyl)-s-methylisothiourea has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
197792-82-8 |
|---|---|
Produktname |
n-(3-Carboxyphenyl)-s-methylisothiourea |
Molekularformel |
C9H10N2O2S |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
3-[[amino(methylsulfanyl)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-14-9(10)11-7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H2,10,11)(H,12,13) |
InChI-Schlüssel |
YARJHZVOPBMSSS-UHFFFAOYSA-N |
SMILES |
CSC(=NC1=CC=CC(=C1)C(=O)O)N |
Kanonische SMILES |
CSC(=NC1=CC=CC(=C1)C(=O)O)N |
Synonyme |
Benzoic acid, 3-[[imino(methylthio)methyl]amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



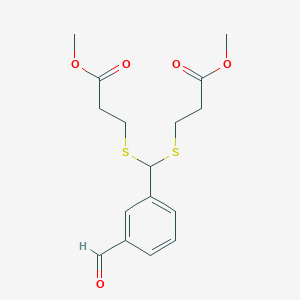
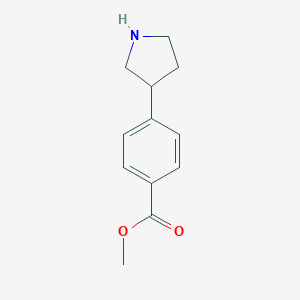
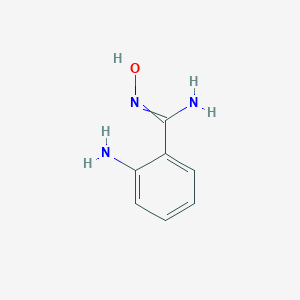
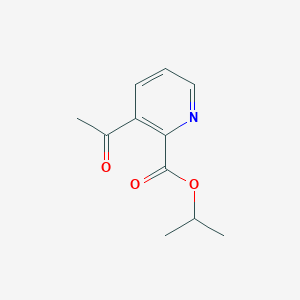
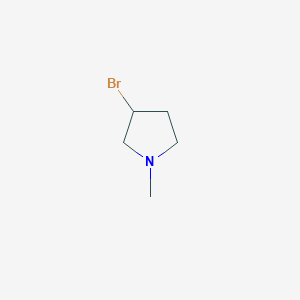
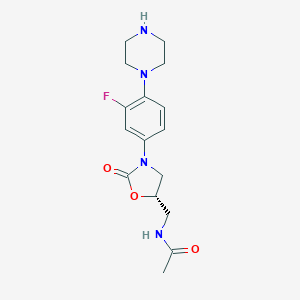
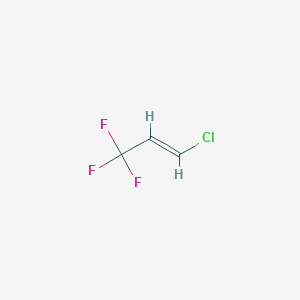
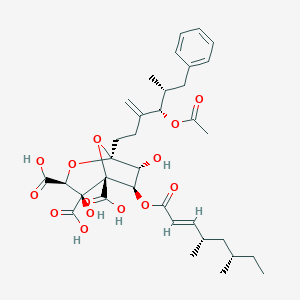
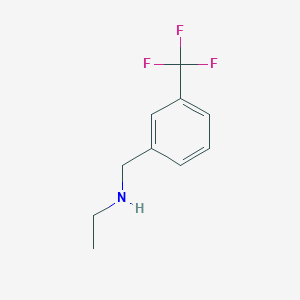
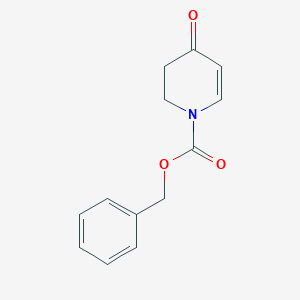
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
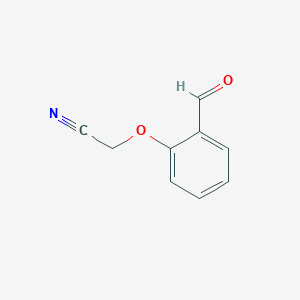
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)
